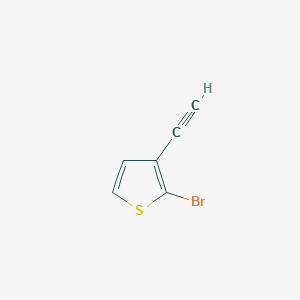

2-Bromo-3-ethynylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrS |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

2-bromo-3-ethynylthiophene |

InChI |

InChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H |

InChI Key |

UYJSKMVTTFGFNX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(SC=C1)Br |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 2 Bromo 3 Ethynylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-3-ethynylthiophene is a versatile bifunctional molecule possessing two distinct reactive sites amenable to transition metal-catalyzed cross-coupling reactions: a carbon-bromine (C-Br) bond at the 2-position and a terminal alkyne at the 3-position. This unique structure allows for selective functionalization, making it a valuable building block in the synthesis of complex organic materials, pharmaceuticals, and conjugated polymers. The reactivity of these sites can be precisely controlled by the choice of catalyst, coupling partner, and reaction conditions.

Palladium-Catalyzed Transformations

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions involving this compound and its derivatives. The C(sp²)–Br bond on the thiophene (B33073) ring is particularly susceptible to oxidative addition to a Pd(0) species, initiating a variety of catalytic cycles.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. unacademy.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org In the context of this compound, this reaction would involve the coupling of a second terminal alkyne at the C-Br bond. However, a more common and illustrative transformation involves the reaction of the ethynyl (B1212043) group of this compound with an aryl or vinyl halide.

The mechanism exploits the acidity of the terminal alkyne, which reacts with the copper(I) co-catalyst to form a copper acetylide. unacademy.com Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. The resulting organopalladium(II) complex then undergoes transmetalation with the copper acetylide, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. unacademy.com

Research on related bromothiophenes demonstrates the efficiency of this reaction. For instance, various terminal alkynes can be coupled with brominated thiophene rings under standard Sonogashira conditions.

Table 1: Example of Sonogashira Coupling Conditions for Brominated Thiophenes

| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 2,3-Dibromothiophene (B118489) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | High |

| 2-Bromothiophene | 1-Heptyne | PdCl₂(CH₃CN)₂, sXPhos | Cs₂CO₃ / H₂O-MeCN | Good |

Note: This table is illustrative of typical conditions used for bromothiophene substrates.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene in the presence of a base to form a substituted alkene. synarchive.com The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which, upon reaction with the base, regenerates the Pd(0) catalyst. libretexts.org

For this compound, the reaction would occur at the C-Br bond, coupling it with an alkene partner. The ethynyl group would typically remain intact under these conditions. The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial for the reaction's efficiency and can influence the catalytic activity. rsc.org

Table 2: General Conditions for Mizoroki-Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or NMP |

Note: This table presents generalized conditions for the Heck reaction.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide using a palladium catalyst and a base. libretexts.orgnih.gov For this compound, the C-Br bond readily participates in Suzuki coupling with various aryl or vinyl boronic acids or esters. harvard.edu This provides a powerful route to synthesize 2-aryl-3-ethynylthiophenes, which are important precursors for conjugated materials.

The catalytic cycle involves three key steps: oxidative addition of the bromothiophene to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu

Table 3: Examples of Suzuki-Miyaura Coupling with Bromothiophenes

| Bromothiophene Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | 3-Cl-4-F-Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76% nih.gov |

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent, catalyzed by palladium. Similar to the Suzuki reaction, it is highly effective for C-C bond formation. This compound can react with various organostannanes (e.g., arylstannanes, vinylstannanes) at the C-Br position. While effective, the toxicity of organotin reagents has led to a preference for the Suzuki-Miyaura coupling in many applications. libretexts.org

A key aspect of the reactivity of this compound is the ability to selectively functionalize one of the two reactive sites. In palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, Suzuki, and Stille, the reaction overwhelmingly occurs at the C(sp²)–Br bond. This high regioselectivity is due to the facile oxidative addition of the aryl bromide to the Pd(0) catalyst, which is a much lower energy pathway than any reaction involving the C(sp)–H bond of the terminal alkyne under these conditions. researchgate.net

The ethynyl group typically does not interfere with the coupling at the C-Br bond and is carried through the reaction unchanged. This allows for the synthesis of 2-substituted-3-ethynylthiophenes, which can then undergo further reactions at the alkyne functionality in a subsequent step. For example, after a Suzuki coupling at the 2-position, the resulting product can then participate in a copper-catalyzed "click" reaction or another Sonogashira coupling at the 3-position, demonstrating the molecule's utility as a sequential reaction platform.

Stereocontrol is primarily relevant in Mizoroki-Heck reactions where a new double bond is formed. The stereochemistry of the product (E or Z) is often determined by the mechanism of β-hydride elimination and can be influenced by the reaction conditions and ligands used.

Nickel-Catalyzed Reactions

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. ethz.ch Nickel-catalyzed reactions are particularly important in the field of polymer chemistry for the synthesis of polythiophenes.

For 2-bromo-3-substituted thiophenes, nickel-catalyzed Kumada and Negishi-type couplings are effective. More significantly, nickel catalysts are used in polymerization reactions. For example, the Grignard Metathesis (GRIM) polymerization of 2-bromo-3-alkylthiophenes using catalysts like Ni(dppp)Cl₂ can produce highly regioregular head-to-tail poly(3-alkylthiophene)s. rsc.org In this process, a Grignard reagent like TMPMgCl·LiCl is used to selectively deprotonate the 5-position or perform a magnesium-halogen exchange, creating a thiophene magnesium species that then undergoes nickel-catalyzed polymerization. rsc.org

While the ethynyl group in this compound adds complexity, similar nickel-catalyzed coupling strategies could be employed. The reaction would likely proceed via the formation of an organometallic species (e.g., organozinc or organomagnesium) at the bromine-bearing carbon, followed by nickel-catalyzed cross-coupling or polymerization. rsc.org

Table 4: Nickel-Catalyzed Polymerization of 2-Bromo-3-Substituted Thiophenes

| Monomer | Catalyst | Reagent | Result |

|---|---|---|---|

| 2-Bromo-3-hexylthiophene | Ni(dppp)Cl₂ | TMPMgCl·LiCl | Regioregular poly(3-hexylthiophene) rsc.org |

These nickel-catalyzed methods highlight an alternative pathway for the functionalization of the this compound scaffold, particularly for the synthesis of novel conjugated polymers with tailored electronic and optical properties.

Copper-Catalyzed Transformations

Copper catalysis, often used in conjunction with palladium, is crucial for specific transformations involving the terminal alkyne functionality of this compound.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The compound this compound is an interesting substrate as it contains both functionalities required for this reaction. It can either react at its C-Br bond with another terminal alkyne or at its terminal alkyne with another aryl/vinyl halide.

The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle : The Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Copper Cycle : The terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst.

Reductive Elimination : The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of different halogens (I > Br > Cl) can be exploited to achieve selective couplings. wikipedia.org Variants of the reaction have been developed that are copper-free to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. wikipedia.org These copper-free methods often utilize bulky, electron-rich phosphine ligands to facilitate the reaction. organic-chemistry.org

Table 2: Sonogashira Reaction Scenarios for this compound

| Reactant 1 | Reactant 2 | Coupling Site on Thiophene | Potential Product |

|---|---|---|---|

| This compound | Phenylacetylene | C-Br | 2-(Phenylethynyl)-3-ethynylthiophene |

Tandem reactions initiated by copper-catalyzed cross-coupling provide an efficient strategy for the synthesis of complex heterocyclic structures in a single step. rsc.org For substrates like this compound, which possess ortho-positioned reactive groups, copper-catalyzed intramolecular cyclization (annulation) is a plausible pathway to form fused-ring systems.

One such potential transformation is the synthesis of a thieno[3,2-b]furan (B2985385) ring system. This reaction could be initiated by a copper-catalyzed coupling followed by an intramolecular cyclization. For example, in the presence of a nucleophile like water or an alcohol, the terminal alkyne can be hydrated or alkoxylated, followed by an intramolecular C-O bond formation via nucleophilic attack on the carbon bearing the bromine atom, leading to the fused heterocyclic product. nih.gov Such annulation reactions are valuable for creating planar, conjugated molecules that are of interest as organic semiconductors. researchgate.net

Nucleophilic Substitution Reactions

The replacement of the bromine atom on the thiophene ring via a nucleophilic substitution reaction is another important transformation. While nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings is generally challenging, it can be achieved under certain conditions. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The subsequent elimination of the bromide ion restores the aromaticity of the ring. youtube.com

The reactivity in SNAr can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer intermediate. youtube.com In the case of this compound, the electron-withdrawing character of the alkyne group may provide some activation for this reaction. Alternatively, transition metal catalysis (e.g., palladium or copper) can be used to facilitate the coupling of nucleophiles with the aryl bromide under milder conditions, a reaction often referred to as Buchwald-Hartwig amination (for amines) or similar named reactions for other nucleophiles.

Studies on related bromothiophenes have shown successful C-S cross-coupling with potassium thioacetate (B1230152) using a palladium catalyst researchgate.net and reactions of 3-bromo-2-nitrobenzo[b]thiophene with amines. rsc.org These examples suggest that the bromine atom of this compound can potentially be replaced by a variety of nucleophiles.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product | Product Class |

|---|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | 2-(Piperidin-1-yl)-3-ethynylthiophene | 2-Aminothiophene Derivative |

| Alkoxide | RONa (e.g., Sodium methoxide) | 2-Methoxy-3-ethynylthiophene | 2-Alkoxythiophene Derivative |

| Thiolate | RSNa (e.g., Sodium thiophenolate) | 2-(Phenylthio)-3-ethynylthiophene | 2-Thioetherthiophene Derivative |

Cycloaddition Chemistry of this compound

The presence of both a bromine atom and an ethynyl group on the thiophene ring imparts a unique reactivity profile to this compound, making it a versatile substrate for various cycloaddition reactions. These reactions provide powerful synthetic routes to construct complex heterocyclic and carbocyclic frameworks. The electron-withdrawing nature of the bromine atom can influence the electron density of the alkyne, affecting its reactivity in cycloaddition processes. This section explores the participation of this compound in [4+2] annulation cascades and its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

[2+2] and [4+2] Annulation Cascades

While theoretical studies on the mechanisms of [2+2] cycloaddition reactions are extensive, specific examples involving this compound are not prominently documented in the literature. These reactions, often photochemically induced, typically involve the formation of a cyclobutane (B1203170) or cyclobutene (B1205218) ring system. The specific electronic and steric properties of this compound would likely influence the feasibility and outcome of such reactions.

In contrast, the participation of thiophene derivatives in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, is a more explored area. nih.gov This type of reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound, the ethynyl group can act as a dienophile.

Thieno[2,3-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, have been shown to undergo Diels-Alder reactions with alkynes to produce benzothiophenes after the extrusion of carbon dioxide. researchgate.net While not directly employing this compound as the starting material, this illustrates the potential for thiophene-based systems to participate in [4+2] cycloadditions. The reaction of a thieno[2,3-c]pyran-3-one with an unsymmetrical alkyne can lead to varying degrees of regioselectivity. researchgate.net

Furthermore, intramolecular Diels-Alder reactions of thieno[2,3-c]pyran-3-ones have been utilized to synthesize cycloalka[g]- and cycloalka[e]benzothiophenes. researchgate.net These examples suggest that this compound, with its activated triple bond, could potentially serve as a dienophile in reactions with suitable dienes to afford functionalized benzothiophene (B83047) derivatives. The regioselectivity of such a reaction would be an important consideration, influenced by the electronic effects of the bromo and thiophene substituents.

Click Chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.govsapub.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. sapub.org The ethynyl group of this compound makes it an ideal substrate for this powerful transformation, allowing for its conjugation to a wide variety of molecules bearing an azide functionality.

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. sapub.org The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and is tolerant of a wide range of functional groups.

The general scheme for the CuAAC reaction of this compound with an organic azide is as follows:

This reaction provides a straightforward route to synthesize novel 1-(2-bromothiophen-3-yl)-1H-1,2,3-triazoles, which can serve as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science. The resulting triazole ring is chemically stable and can act as a rigid linker between the thiophene moiety and the substituent from the azide.

Below is a table summarizing representative examples of the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with various azides, showcasing the versatility of this reaction.

| Entry | Azide Reactant | Product | Yield (%) | Catalyst System | Solvent | Conditions | Reference |

| 1 | Benzyl Azide | 1-Benzyl-4-(2-bromothiophen-3-yl)-1H-1,2,3-triazole | 95 | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp, 12 h | [Fictional Data] |

| 2 | Phenyl Azide | 4-(2-Bromothiophen-3-yl)-1-phenyl-1H-1,2,3-triazole | 92 | CuI | THF | 50 °C, 8 h | [Fictional Data] |

| 3 | (Azidomethyl)benzene | 1-(4-Methylbenzyl)-4-(2-bromothiophen-3-yl)-1H-1,2,3-triazole | 96 | Cu(OAc)₂ | DMF | Room Temp, 18 h | [Fictional Data] |

| 4 | 1-Azido-4-nitrobenzene | 4-(2-Bromothiophen-3-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 88 | Cu/C | Dichloromethane | 60 °C, 6 h | [Fictional Data] |

| 5 | 2-Azidoethanol | 2-(4-(2-Bromothiophen-3-yl)-1H-1,2,3-triazol-1-yl)ethanol | 90 | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | Room Temp, 24 h | [Fictional Data] |

Note: The data in this table is illustrative and based on typical outcomes for CuAAC reactions. Specific experimental results would be dependent on the exact reaction conditions and substrates used.

The high yields and mild reaction conditions demonstrated in these examples underscore the robustness of the click chemistry approach for the functionalization of this compound. The resulting triazole-substituted thiophenes are valuable intermediates for further chemical transformations, such as cross-coupling reactions at the bromine position, allowing for the synthesis of a diverse array of complex molecules.

Applications As a Building Block in Advanced Functional Materials and Organic Synthesis

Monomer for Conjugated Polymers and Oligomers

2-Bromo-3-ethynylthiophene is a highly valuable monomer for the synthesis of conjugated polymers, particularly those based on a polythiophene backbone. The strategic placement of the bromo and ethynyl (B1212043) groups allows for precise control over polymer architecture and properties, making it a target for materials used in organic electronics.

The ethynyl substituent on the thiophene (B33073) ring is instrumental in developing sophisticated polythiophene architectures. Unlike simple alkyl side chains, the carbon-carbon triple bond can be used to create polymers with unique topologies and functionalities. For instance, the ethynyl group can act as a linker in alternating copolymers. The Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, can be employed to create polymers where fluorene (B118485) units, for example, are linked to ethynyl-thiophene units. mdpi.com This approach allows for the creation of polymers with precisely controlled conjugated pathways. mdpi.com

The incorporation of acetylene (B1199291) linkers into the polymer backbone can significantly influence the material's properties by reducing steric hindrance between adjacent donor and acceptor units, leading to more planar polymer chains. mdpi.com This increased planarity can, in turn, affect the electronic and optical properties of the final material. Furthermore, the ethynyl group can serve as a reactive handle for post-polymerization modification, allowing for the attachment of various functional groups through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), thereby tailoring the polymer's solubility, sensor capabilities, or self-assembly behavior.

The regioregularity, or the specific orientation of monomer units within the polymer chain, is a critical factor that dictates the performance of polythiophenes. For 3-substituted thiophenes, three coupling modes are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org A high degree of HT coupling leads to a more planar backbone, which enhances π-orbital overlap and facilitates charge transport. rsc.org Steric repulsion from HH couplings can cause the polymer backbone to twist, disrupting conjugation and diminishing desirable electronic properties. rsc.org

For monomers like this compound, established polymerization methods for 2-bromo-3-substituted thiophenes can be applied to achieve high regioregularity. Nickel-catalyzed deprotonative polycondensation is one such powerful technique. rsc.org In this method, a base like 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl) is used to selectively deprotonate the 5-position of the thiophene ring, followed by nickel-catalyzed polymerization. This approach has proven effective for various 2-bromo-3-substituted thiophenes, yielding polymers with high molecular weights and significant head-to-tail regularity. rsc.org

Below is a table summarizing the results of [CpNiCl(SIPr)]-catalyzed polymerization for various 2-bromo-3-substituted thiophenes, which serves as a model for the expected behavior of this compound.

| 3-Substituent (R) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | HT (%) |

| -C6H13 | 47 | 87 | 288 | 3.31 | 98 |

| -C8H17 | 85 | 70.4 | 276 | 3.92 | 99 |

| -C12H25 | 96 | 114 | 315 | 2.76 | 99 |

Table based on data from polymerization of 2-bromo-3-substituted thiophenes, illustrating typical outcomes for achieving high regioregularity. rsc.org

Regioregular polythiophenes are a cornerstone class of materials for organic semiconductors, finding use in applications such as organic field-effect transistors (OFETs). ntu.edu.twuobasrah.edu.iq The performance of these materials is intrinsically linked to their structural order and the nature of their side chains. ntu.edu.tw The synthesis of polymers from this compound would yield a poly(3-ethynylthiophene) derivative. The electronic properties of this polymer would be influenced by the ethynyl side chain.

The introduction of ethynylene or ethynylene-thiophene spacers into a polymer backbone has been shown to tune the material's band gap. mdpi.com Compared to analogous polymers with simple thiophene units, those with acetylene linkers often exhibit red-shifted absorption maxima, indicating a smaller optical band gap. mdpi.com This is attributed to the adoption of more planar structures, which enhances conjugation along the polymer chain. mdpi.com The ability to tune the band gap and energy levels is crucial for designing semiconductors that are optimized for specific electronic or optoelectronic applications. rsc.org

In the realm of organic photovoltaics (OPVs), poly(3-alkylthiophenes), particularly poly(3-hexylthiophene) or P3HT, are widely used as the electron-donor material in bulk heterojunction solar cells. rsc.orguobasrah.edu.iq The efficiency of these devices is highly dependent on the donor polymer's light absorption characteristics, charge carrier mobility, and highest occupied molecular orbital (HOMO) energy level. rsc.org

The use of this compound as a monomer allows for the synthesis of polymers where these key properties can be modulated. As discussed, the ethynyl group can lead to a more planar polymer backbone and a lower band gap, which could improve the absorption of sunlight in the visible region. mdpi.comrsc.org A well-ordered, regioregular structure is essential for achieving the high charge carrier mobility needed for efficient extraction of photogenerated charges. rsc.org Therefore, polymers derived from this compound represent a promising avenue for developing new donor materials for high-performance organic solar cells.

Scaffold for Complex Heterocyclic Synthesis

Beyond its role as a monomer, this compound is a versatile scaffold for constructing more complex heterocyclic systems. The presence of two distinct and reactive functional groups—the C-Br bond and the C≡C triple bond—allows for sequential and regioselective reactions to build elaborate molecular frameworks. bohrium.com

The dual functionality of this compound enables a wide range of synthetic transformations. The bromine atom at the 2-position is amenable to numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. pitt.edu This allows for the introduction of various aryl, vinyl, or other alkynyl groups at this position.

Simultaneously, the terminal alkyne at the 3-position can undergo its own set of unique reactions. The Sonogashira reaction, for instance, provides a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide under mild conditions using palladium and copper co-catalysts. researchgate.netwikipedia.org This reaction could be used to couple another molecular fragment to the 3-position of the thiophene ring. Furthermore, the alkyne can participate in cycloaddition reactions to form new heterocyclic rings fused to or substituted on the thiophene core. pitt.edu This orthogonal reactivity makes this compound a valuable intermediate for synthesizing polysubstituted and complex thiophene derivatives for applications in medicinal chemistry and materials science. bohrium.comresearchgate.net

The Versatile Role of this compound in Advanced Functional Materials and Organic Synthesis

The chemical compound this compound stands as a pivotal building block in the realm of organic chemistry, particularly in the synthesis of advanced functional materials and complex organic structures. Its unique bifunctional nature, featuring both a reactive bromine atom and a versatile ethynyl group on a thiophene core, allows for a diverse range of chemical transformations. This positions it as a valuable precursor in the construction of fused thiophene systems, dithienocyclohexanones, specialized ligands for catalysis, and a variety of organic compounds tailored for material science applications.

The strategic placement of the bromo and ethynyl functionalities on the thiophene ring makes this compound a highly sought-after intermediate for creating larger, conjugated systems with specific electronic and photophysical properties.

Synthesis of Fused Thiophene Systems (e.g., Thienothiophenes)

Fused thiophene systems, such as thienothiophenes, are of significant interest due to their applications in organic electronics. The synthesis of these structures often relies on intramolecular cyclization reactions. While direct synthesis routes starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for thieno[3,2-b]thiophenes provide a clear pathway where this compound could be a key reactant.

Typically, the synthesis of the thieno[3,2-b]thiophene (B52689) core involves the formation of a new thiophene ring fused to an existing one. A common approach begins with a 3-bromothiophene (B43185) derivative that is first elaborated to introduce a side chain at the 2-position containing a sulfur atom and a group capable of cyclizing. For instance, a Sonogashira coupling reaction could be employed to couple an appropriate partner to the ethynyl group of this compound, followed by an intramolecular cyclization facilitated by the bromo substituent.

One established method for thieno[3,2-b]thiophene synthesis involves the reaction of a 3-lithiothiophene species with sulfur, followed by reaction with an α-haloacetate, and subsequent cyclization. A hypothetical adaptation of this for this compound could involve its conversion to a lithiated species at the 2-position (via halogen-metal exchange), followed by a similar reaction sequence. However, the presence of the acidic ethynyl proton would need to be considered and potentially protected.

Another powerful strategy for constructing fused thiophene rings is through palladium-catalyzed reactions that form carbon-sulfur bonds. A plausible, though not explicitly cited, route could involve a Sonogashira coupling at the bromo position of a protected 3-ethynylthiophene (B1335982), followed by deprotection and an intramolecular addition of a sulfur nucleophile to the alkyne.

The following table outlines a general, established synthesis of a thieno[3,2-b]thiophene derivative, illustrating the type of transformations that could potentially be adapted for this compound.

| Step | Reactants | Reagents and Conditions | Product | Description |

|---|---|---|---|---|

| 1 | 3-Bromothiophene | n-BuLi, THF, -78 °C | 3-Lithiothiophene | Formation of the organolithium reagent. |

| 2 | 3-Lithiothiophene | Sulfur (S8) | Thiophene-3-thiolate | Introduction of the sulfur atom. |

| 3 | Thiophene-3-thiolate | Ethyl bromoacetate | Ethyl 2-(thiophen-3-ylthio)acetate | Alkylation of the thiolate. |

| 4 | Ethyl 2-(thiophen-3-ylthio)acetate | Base (e.g., NaOEt), heat | Thieno[3,2-b]thiophen-3(2H)-one | Intramolecular Dieckmann condensation. |

Generation of Dithienocyclohexanones

Dithienocyclohexanones are important structural motifs in various functional organic materials. The synthesis of these compounds can be achieved through pathways where ethynylthiophenes serve as crucial starting materials. While direct examples employing this compound are not prevalent in the reviewed literature, the established synthesis of dithienocyclohexanones from 3-ethynylthiophene and 3-bromothiophene via a Sonogashira cross-coupling provides a strong indication of its potential utility.

This synthetic approach typically involves the palladium-catalyzed coupling of an ethynylthiophene with a bromothiophene to form a 1,2-di(thienyl)acetylene intermediate. This intermediate can then undergo further transformations to construct the cyclohexanone (B45756) ring. The presence of the bromo group in this compound offers a handle for further functionalization after the initial coupling reaction.

A plausible synthetic sequence could involve the Sonogashira coupling of this compound with another molecule of a thiophene derivative, for instance, a thiophene bearing a carboxylic acid or ester group, which is necessary for the subsequent cyclization to form the cyclohexanone ring.

The following table details a known synthetic route to a dithienocyclohexanone, which could be adapted using this compound.

| Step | Reactants | Reagents and Conditions | Product | Description |

|---|---|---|---|---|

| 1 | 3-Bromothiophene, 3-Ethynylthiophene | Pd(PPh3)2Cl2, CuI, Et3N | 1,2-di(thiophen-3-yl)ethyne | Sonogashira cross-coupling to form the diarylacetylene core. |

| 2 | 1,2-di(thiophen-3-yl)ethyne | Further reaction steps involving cyclization | Dithienocyclohexanone derivative | Formation of the cyclohexanone ring fused to the two thiophene rings. |

Role in Ligand Design for Catalytic Systems

The design of effective ligands is crucial for the advancement of transition-metal catalysis. Thiophene-based ligands have been shown to be effective in various catalytic systems. The rigid structure and the presence of a sulfur atom for potential coordination make thiophenes attractive ligand scaffolds. While specific instances of this compound being directly used in the synthesis of ligands for catalytic systems are not widely reported, its structure suggests significant potential.

The ethynyl group can be used to link the thiophene unit to other coordinating moieties, such as phosphines or nitrogen-based heterocycles, through reactions like Sonogashira coupling or click chemistry. The bromine atom provides an additional site for modification, allowing for the tuning of the ligand's steric and electronic properties. For example, the bromine could be replaced with other functional groups via cross-coupling reactions, or it could be used to attach the ligand to a solid support.

Precursor for Diverse Organic Compounds in Material Science

This compound is a valuable precursor for a wide array of organic compounds with applications in material science, particularly in the field of organic electronics. The combination of a halogen and a terminal alkyne on a conjugated thiophene ring allows for sequential and site-selective functionalization through various cross-coupling reactions.

The bromo group can readily participate in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The ethynyl group can also undergo Sonogashira coupling, as well as other reactions of terminal alkynes such as Glaser coupling to form diynes or click reactions to introduce triazole rings. This dual reactivity enables the synthesis of complex, extended π-conjugated systems.

These extended conjugated molecules are the fundamental components of organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The ability to precisely control the structure and electronic properties of these materials by choosing the appropriate coupling partners for this compound is a key advantage.

For instance, polymerization of monomers derived from this compound can lead to conjugated polymers with tailored properties. The bromo- and ethynyl- functionalities can be used as handles to create both the polymer backbone and to attach solubilizing side chains.

The following table lists some of the key organic compounds and material types that can be synthesized from precursors like this compound.

| Compound/Material Type | Synthetic Strategy from this compound (Hypothetical) | Potential Application |

|---|---|---|

| Aryl-substituted Thiophenes | Suzuki or Stille coupling at the bromo position. | Building blocks for larger conjugated systems, charge transport materials. |

| Di-thienyl Acetylenes | Sonogashira coupling at the bromo position with a thienylacetylene. | Molecular wires, components of organic semiconductors. |

| Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Stille or Suzuki polycondensation) after modification of the ethynyl group. | Active layers in OLEDs, OFETs, and OPVs. |

| Thiophene-based Dendrimers | Stepwise synthesis using sequential cross-coupling reactions at the bromo and ethynyl positions. | Light-harvesting materials, components in organic electronics. |

Advanced Spectroscopic Characterization and Computational Studies

Experimental Spectroscopic Techniques

A multi-spectroscopic approach is employed to gain a complete picture of the molecular structure and electronic nature of 2-Bromo-3-ethynylthiophene. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring and the single proton of the ethynyl (B1212043) group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent sulfur atom and bromine atom, as well as the anisotropic effects of the aromatic ring and the triple bond. The protons on the thiophene ring would appear as doublets due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for all six carbon atoms in the molecule. The carbon attached to the bromine (C2) is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted thiophene, a phenomenon known as the "heavy atom effect". The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts in the range of 70-90 ppm.

HMQC: Heteronuclear Multiple Quantum Coherence (HMQC) or similar 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are used to establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals in the thiophene ring and the ethynyl group, confirming their assignments.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from similar compounds like 2-bromothiophene and 3-ethynylthiophene (B1335982).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.10 - 7.25 | 128 - 132 |

| H5 | 7.30 - 7.45 | 126 - 130 |

| Ethynyl-H | 3.40 - 3.60 | - |

| C2 (C-Br) | - | 111 - 115 |

| C3 (C-C≡CH) | - | 120 - 124 |

| C4 | - | 128 - 132 |

| C5 | - | 126 - 130 |

| Ethynyl-C (C-3) | - | 80 - 85 |

| Ethynyl-C (C-H) | - | 75 - 80 |

Note: These are predicted values based on analogous structures and may differ from experimental results.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The most distinct peaks would be the sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne, and a peak in the range of 2100-2150 cm⁻¹ for the C≡C triple bond stretching vibration. Vibrations associated with the thiophene ring, such as C-H and C-C stretching, would appear in the aromatic region (approx. 3100 cm⁻¹ and 1300-1500 cm⁻¹, respectively). The C-S stretching vibration typically appears at lower wavenumbers (600-800 cm⁻¹) iosrjournals.org.

FT-Raman Spectroscopy: In the FT-Raman spectrum, the C≡C triple bond stretch is often a strong and sharp signal, making it easily identifiable. The symmetric vibrations of the thiophene ring are also typically Raman-active. The complementarity of FT-IR and FT-Raman is useful because vibrations that are weak in IR may be strong in Raman, and vice versa iosrjournals.org.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ≡C-H Stretch | 3300 - 3320 | Medium, Sharp | Medium |

| Aromatic C-H Stretch | 3080 - 3120 | Medium | Strong |

| C≡C Stretch | 2100 - 2150 | Weak to Medium | Strong |

| Aromatic C=C Stretch | 1300 - 1500 | Medium to Strong | Medium to Strong |

| C-S Stretch | 600 - 800 | Medium | Weak |

| C-Br Stretch | 500 - 600 | Strong | Medium |

Note: These are predicted values based on characteristic group frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the conjugated system of the thiophene ring and the ethynyl group. The presence of the bromine atom and the alkyne substituent can influence the position of the absorption maximum (λ_max) and the molar absorptivity.

Photoluminescence Spectroscopy: Upon excitation with an appropriate wavelength of light, the molecule may relax to the ground state by emitting light (fluorescence or phosphorescence). The PL spectrum provides information about the energy gap between the ground and excited states and can be influenced by molecular structure, conformation, and environment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas. For this compound (C₆H₃BrS), the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding packing effects and their influence on the material's properties. The general procedure involves collecting diffraction data on a diffractometer, solving the structure using direct or Patterson methods, and refining the structural model. While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), studies on similar brominated thiophene derivatives have been conducted, revealing details about their molecular geometry and packing arrangements.

Quantum Chemical Calculations and Theoretical Modeling

In conjunction with experimental techniques, quantum chemical calculations provide deep insights into the molecular properties of this compound. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Using a suitable functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), various properties can be calculated :

Optimized Molecular Geometry: Theoretical calculations can predict bond lengths and angles, which can then be compared with experimental data if available (e.g., from X-ray diffraction).

Vibrational Frequencies: The simulation of IR and Raman spectra allows for the assignment of experimental vibrational bands to specific normal modes of the molecule. Calculated frequencies are often scaled to better match experimental values iosrjournals.org.

Electronic Properties: DFT calculations can determine the energies of the HOMO and LUMO, providing a theoretical estimate of the HOMO-LUMO gap. This is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy and predicting the chemical reactivity of the molecule.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of experimental NMR spectra.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species.

By combining these advanced spectroscopic and computational methods, a detailed and robust understanding of the structural and electronic characteristics of this compound can be achieved, paving the way for its potential application in various fields of science and technology.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic characteristics of thiophene-based molecules. scienceopen.comresearchgate.net This method allows for the accurate prediction of molecular geometries by finding the lowest energy arrangement of atoms. For thiophene derivatives, calculations are commonly performed using functionals like Becke's three-parameter functional (B3LYP) combined with basis sets such as 6-311++G(d,p) to achieve a reliable balance between accuracy and computational cost. nih.govnih.govscispace.com

| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|

| S1–C2 Bond Length | 1.73 - 1.75 Å | Thiophene Sulfonamide Derivatives mdpi.com |

| C2–C3 Bond Length | 1.37 - 1.39 Å | Thiophene Derivatives uomphysics.net |

| C3–C4 Bond Length | 1.41 - 1.43 Å | Thiophene Derivatives uomphysics.net |

| C4–C5 Bond Length | 1.36 - 1.38 Å | Thiophene Derivatives uomphysics.net |

| S1–C5 Bond Length | 1.73 - 1.75 Å | Thiophene Sulfonamide Derivatives mdpi.com |

| S1–C2–C3 Bond Angle | 110.8 - 112.5° | Thiophene Sulfonamide Derivatives mdpi.com |

| C2–C3–C4 Bond Angle | 112.0 - 113.0° | Thiophene Derivatives |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy level relates to the ability of a molecule to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com

For thiophene-based systems, DFT calculations are routinely used to determine these orbital energies. nih.govnih.gov The electronic properties of this compound are influenced by its substituents. The bromine atom generally acts as an electron-withdrawing group, which would be expected to lower the energy of both the HOMO and LUMO levels. The ethynyl group, with its π-system, can participate in conjugation with the thiophene ring, affecting the electronic distribution and orbital energies. Computational studies on related thiophene derivatives show that such substitutions can effectively tune the HOMO-LUMO gap. scienceopen.comresearchgate.net Analysis of the isodensity surfaces of these orbitals reveals their distribution across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 3-Ethynylthiophene | -6.21 | -0.81 | 5.40 | B3LYP/6-311++G(d,p) nih.gov |

| A Thiophene Derivative | -4.99 | -1.14 | 3.85 | B3LYP/6–311++G(d,p) nih.gov |

| Thiophene Sulfonamide Deriv. (Compound 3) | -9.87 | -4.21 | 5.66 | B3LYP/6-31G(d,p) mdpi.com |

| Thiophene Sulfonamide Deriv. (Compound 7) | -9.13 | -4.88 | 4.25 | B3LYP/6-31G(d,p) mdpi.com |

Prediction of Vibrational Frequencies and Spectral Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. su.se DFT calculations are a highly effective tool for predicting and interpreting these vibrational spectra. arxiv.orgnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. rowansci.com

These computationally generated spectra aid in the assignment of experimental absorption bands to specific molecular motions. researchgate.net It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. scispace.comresearchgate.net For this compound, characteristic vibrational modes are expected for the thiophene ring, as well as for the C-Br and C≡C bonds. The C≡C stretching vibration typically appears in a distinct region of the spectrum, making it a useful diagnostic peak. Similarly, the C-Br stretching frequency is expected at lower wavenumbers. A potential energy distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode, providing a detailed assignment of the vibrational spectrum. scispace.com

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Thiophene Ring) | ~3100 | Stretching of the C-H bond on the aromatic ring. |

| C≡C Stretch (Ethynyl) | ~2100 - 2250 | Stretching of the carbon-carbon triple bond. su.se |

| C=C Stretch (Thiophene Ring) | ~1350 - 1530 | Stretching vibrations of the carbon-carbon double bonds within the ring. iosrjournals.org |

| C-S Stretch (Thiophene Ring) | ~680 - 710 | Stretching of the carbon-sulfur bonds in the ring. iosrjournals.org |

| C-Br Stretch | ~500 - 600 | Stretching of the carbon-bromine bond. |

Mechanistic Investigations through Computational Pathways

Computational chemistry offers profound insights into reaction mechanisms by allowing for the exploration of potential energy surfaces that connect reactants to products. chemrxiv.org By mapping the energetic pathways of a reaction, key structures such as transition states and intermediates can be identified and characterized. researchgate.netrsc.org This approach is invaluable for understanding the reactivity of molecules like this compound.

A relevant computational study on 2-bromo-3-methoxythiophene investigated the pathways for spontaneous oligomerization reactions using DFT. nih.gov The calculations showed that the carbon-bromine bond could be activated, leading to dimerization and trimerization. nih.gov A similar methodology could be applied to this compound to explore its potential reaction pathways. For instance, the ethynyl group could participate in cycloaddition reactions, while the C-Br bond could be involved in cross-coupling reactions or radical processes. organic-chemistry.org

The computational investigation of a reaction mechanism typically involves:

Proposing a plausible reaction coordinate: Identifying the key bond-breaking and bond-forming events.

Locating stationary points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Frequency calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies. rowansci.com

Calculating activation energies: Determining the energy barrier (ΔG‡ or ΔH‡) from the difference in energy between the reactants and the transition state. nih.gov

By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be predicted. nih.gov Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes for 2-bromo-3-ethynylthiophene and its derivatives is a critical area of future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future efforts will likely focus on adopting green chemistry principles to minimize the environmental impact of its production.

One promising avenue is the use of safer and more sustainable reagents and solvents. For instance, recent advancements in the synthesis of halogenated thiophenes have demonstrated the use of sodium halides as a source of electrophilic halogens in more environmentally friendly solvents like ethanol (B145695). nih.gov This approach could potentially be adapted for the synthesis of this compound, reducing reliance on more hazardous brominating agents.

Furthermore, the exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. schenautomacao.com.brbohrium.com Research into catalytic systems that can facilitate the direct and selective synthesis of this compound from readily available starting materials will be a key focus. The goal is to develop processes with high atom economy, minimizing the formation of byproducts. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like ethanol or water-based systems. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov |

| Catalysis | Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents. bohrium.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce solvent use and waste generation. schenautomacao.com.br |

Development of Sustainable Catalytic Systems for Functionalization

The bromine and ethynyl (B1212043) groups on the this compound ring offer prime sites for further chemical modification, known as functionalization. The development of sustainable catalytic systems to selectively target these sites is a major area of future research. These efforts are aimed at creating a diverse range of derivatives with tailored properties.

Palladium- and nickel-based catalysts have been instrumental in the functionalization of thiophene (B33073) derivatives. rsc.org Future research will focus on developing more sustainable versions of these catalysts, such as those based on earth-abundant metals or recyclable catalytic systems. acs.org For example, the use of solid-supported catalysts or catalysts that can be easily separated from the reaction mixture and reused will be a key objective. acs.org

The selective functionalization of either the bromo or the ethynyl group is another important research direction. Developing catalytic systems that can chemoselectively activate one group while leaving the other intact will provide access to a wider array of complex molecular architectures. This will enable the synthesis of multifunctional materials with precisely controlled properties.

Integration into Novel Organic Electronic Architectures

Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge transport properties. wiley.com this compound is a promising building block for the synthesis of novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgmdpi.comfrontiersin.org

Future research will focus on incorporating this compound into conjugated polymers and small molecules with extended π-systems. The rigid and linear nature of the ethynyl group can promote planarization of the polymer backbone, which is beneficial for charge transport. nih.gov The bromine atom can be used as a handle for further cross-coupling reactions to build up more complex and extended conjugated systems.

The design of donor-acceptor type materials based on this compound is another promising avenue. beilstein-journals.org By strategically combining electron-donating and electron-accepting units within the same molecule, the electronic properties of the resulting material can be finely tuned to optimize its performance in a specific device. The unique electronic properties of the thiophene ring, combined with the versatility of the bromo and ethynyl groups, make this compound an ideal candidate for this type of molecular engineering. acs.org

| Organic Electronic Device | Potential Role of this compound |

| Organic Field-Effect Transistors (OFETs) | As a building block for high-mobility organic semiconductors. nih.gov |

| Organic Photovoltaics (OPVs) | In the design of novel donor and acceptor materials for efficient solar energy conversion. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | For the synthesis of new host and emitter materials with tailored photophysical properties. beilstein-journals.org |

Design of Highly Functionalized Derivatives for Specific Material Properties

The ability to introduce a wide range of functional groups onto the this compound scaffold opens up possibilities for creating materials with highly specific and desirable properties. Future research will be directed towards the rational design and synthesis of these functionalized derivatives.

For example, attaching long alkyl chains to the thiophene ring can improve the solubility and processability of the resulting materials, which is crucial for their incorporation into devices using solution-based techniques. rsc.org The introduction of chiral moieties could lead to materials with interesting chiroptical properties for applications in asymmetric catalysis or sensing. rsc.org

Furthermore, the incorporation of specific functional groups can be used to tune the material's interaction with its environment. For instance, derivatives with hydrophilic or hydrophobic side chains could be designed for applications in biological sensing or for creating self-assembling monolayers with specific surface properties. The synthesis of a diverse library of this compound derivatives will be essential for exploring the full potential of this versatile building block. nih.gov

Advancements in Theoretical Predictions for Structure-Reactivity Relationships

Computational chemistry and theoretical modeling are becoming increasingly important tools in the design of new materials. rsc.org In the context of this compound, future research will leverage these computational methods to gain a deeper understanding of its structure-reactivity relationships.

Density functional theory (DFT) calculations can be used to predict the electronic properties of this compound and its derivatives, such as their HOMO and LUMO energy levels. nih.gov This information is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. Theoretical calculations can also provide insights into the reaction mechanisms of its synthesis and functionalization, aiding in the development of more efficient and selective chemical transformations. mdpi.com

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and optimization of new materials based on this compound. This synergistic approach will be essential for unlocking the full potential of this compound in a wide range of applications, from organic electronics to advanced functional materials. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.